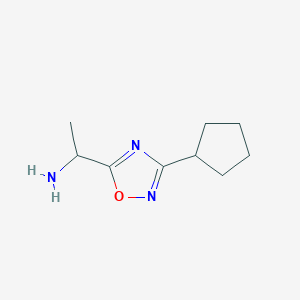
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C9H15N3O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone oxime with ethyl chloroacetate, followed by cyclization with hydrazine hydrate . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography .
化学反応の分析
Types of Reactions
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
- 1-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Uniqueness
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to its specific cyclopentyl substitution, which may confer distinct biological activities and chemical properties compared to its analogs .
生物活性
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C9H15N3O. It belongs to the oxadiazole family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered interest due to its potential applications in various therapeutic areas, including anticancer and antimicrobial activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine |
| InChI Key | VGIMDPSRUOEZRT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC(=NO1)C2CCCC2)N |
Anticancer Properties
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. The compound has shown promising activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: HepG2 Cell Line
In a study evaluating the effects of oxadiazole derivatives on HepG2 cells (a liver cancer cell line), it was found that certain derivatives induced apoptosis via the mitochondrial pathway and increased reactive oxygen species (ROS) accumulation. The structure–activity relationship (SAR) indicated that specific substitutions on the oxadiazole ring were crucial for enhancing cytotoxicity .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with molecular targets such as enzymes or receptors involved in cancer progression. The pathways may include:
- Inhibition of Enzyme Activity: This could potentially disrupt metabolic pathways essential for cancer cell survival.
- Modulation of Receptor Signaling: By affecting receptor pathways, the compound may alter cellular responses leading to apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that oxadiazole derivatives possess antimicrobial activity. These compounds have been investigated for their effectiveness against various bacterial strains and fungi, although specific data on this compound remains limited.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in relation to other oxadiazole derivatives, a comparison can be made with structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 1-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethanamine | Moderate | Low |
| 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethanamine | High | Moderate |
| 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine | Promising | Emerging |
The cyclopentyl substitution in this compound may confer distinct biological activities compared to its analogs.
Research Findings and Future Directions
Ongoing research aims to further explore the biological activities of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine. Studies are focusing on:
- Enhanced Anticancer Efficacy: Investigating modifications to improve potency against various cancer types.
- Mechanistic Studies: Understanding how structural changes affect biological activity.
- Broader Biological Applications: Exploring potential uses in antimicrobial therapies and other therapeutic areas.
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H15N3O/c1-6(10)9-11-8(12-13-9)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3 |
InChIキー |
VGIMDPSRUOEZRT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=NO1)C2CCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















